SEC inhibitor KL-1

Descripción

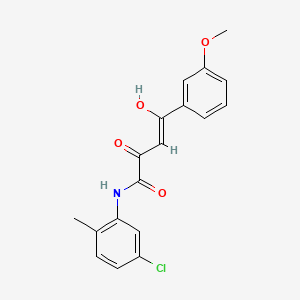

Structure

3D Structure

Propiedades

Número CAS |

900308-84-1 |

|---|---|

Fórmula molecular |

C18H16ClNO4 |

Peso molecular |

345.8 g/mol |

Nombre IUPAC |

N-(5-chloro-2-methylphenyl)-4-hydroxy-4-(3-methoxyphenyl)-2-oxobut-3-enamide |

InChI |

InChI=1S/C18H16ClNO4/c1-11-6-7-13(19)9-15(11)20-18(23)17(22)10-16(21)12-4-3-5-14(8-12)24-2/h3-10,21H,1-2H3,(H,20,23) |

Clave InChI |

ARTVILCEXNCVIN-UHFFFAOYSA-N |

SMILES isomérico |

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)/C=C(/C2=CC(=CC=C2)OC)\O |

SMILES canónico |

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)C=C(C2=CC(=CC=C2)OC)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

KL1; KL 1; KL-1 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SEC Inhibitor KL-1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Super Elongation Complex (SEC) is a critical regulator of transcriptional elongation, a process frequently dysregulated in various human diseases, including cancer. The aberrant activity of SEC can lead to the overexpression of oncogenes, such as MYC, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of KL-1, a peptidomimetic inhibitor of the SEC. KL-1 disrupts the core protein-protein interactions within the SEC, leading to a cascade of events that ultimately attenuates oncogenic transcription programs. This document details the molecular interactions, cellular consequences, and the experimental methodologies used to elucidate the function of KL-1, offering a valuable resource for researchers and drug development professionals in the field of oncology and transcriptional regulation.

Introduction to the Super Elongation Complex (SEC)

The Super Elongation Complex (SEC) is a multi-protein assembly that plays a pivotal role in regulating the processivity of RNA Polymerase II (Pol II) during transcription elongation.[1] A key function of the SEC is to release Pol II from promoter-proximal pausing, a major checkpoint in gene expression.[1][2] The SEC is composed of several core components, including the P-TEFb (Positive Transcription Elongation Factor b) module, which consists of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1 (CCNT1), and a scaffolding protein, such as AFF4 (AF4/FMR2 family member 4).[2][3] The kinase activity of CDK9 within the SEC is essential for phosphorylating the C-terminal domain of Pol II and negative elongation factors, thereby promoting transcriptional elongation. Dysregulation of SEC activity has been implicated in various pathologies, most notably in cancers driven by transcriptional addiction, where malignant cells are highly dependent on the continuous and robust expression of specific oncogenes.[2][3]

KL-1: A Targeted Inhibitor of the SEC

KL-1 is a peptidomimetic small molecule identified as a potent and specific inhibitor of the Super Elongation Complex.[4] Unlike broad-spectrum CDK9 inhibitors that can have off-target effects due to the presence of CDK9 in other protein complexes, KL-1 employs a more targeted mechanism of action.[5] It was designed to disrupt a critical protein-protein interaction at the core of the SEC, offering a more precise approach to modulating transcriptional elongation for therapeutic purposes.[5]

Core Mechanism of Action of KL-1

The primary mechanism of action of KL-1 is the disruption of the interaction between the SEC scaffolding protein AFF4 and the P-TEFb component, CCNT1.[2][3][4] This interaction is fundamental for the integrity and function of the SEC. By binding to a key interface between these two proteins, KL-1 prevents the stable association of P-TEFb with the larger SEC assembly.

The downstream consequences of this disruption are significant:

-

Reduced Cellular Levels of SEC Components: Treatment of cells with KL-1 leads to a notable depletion of the core SEC components, AFF1 and AFF4.[3] Interestingly, the levels of P-TEFb components, CDK9 and CCNT1, are not significantly affected.[3] This suggests that the disruption of the complex leads to the degradation of the scaffolding proteins.

-

Increased Promoter-Proximal Pausing of Pol II: By impairing the function of the SEC, KL-1 effectively hinders the release of paused Pol II at the 5' end of genes.[2][3] This leads to an accumulation of Pol II in the promoter-proximal region.

-

Reduced Rate of Processive Transcription Elongation: The inability to efficiently release paused Pol II results in a decreased overall rate of transcription elongation.[2][3]

-

Downregulation of SEC-Dependent Transcriptional Programs: KL-1 has been shown to attenuate the heat shock response, a classic model of rapid, SEC-dependent transcriptional induction.[2][3] Furthermore, it effectively downregulates the expression of the oncogene MYC and its associated transcriptional programs, which are often highly dependent on SEC activity.[2][3]

This targeted disruption of SEC function ultimately leads to anti-proliferative and pro-apoptotic effects in cancer cells that exhibit transcriptional addiction.

Quantitative Data

The inhibitory potency of KL-1 has been quantified through biochemical assays. The key parameter is the inhibition constant (Ki), which measures the affinity of KL-1 for its target.

| Compound | Target Interaction | Assay Type | Ki (μM) | Reference |

| KL-1 | AFF4-CCNT1 | AlphaLISA | 3.48 | [3][4] |

Experimental Protocols

The elucidation of KL-1's mechanism of action has relied on a suite of sophisticated molecular and cellular biology techniques. Below are detailed overviews of the key experimental protocols employed.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for Protein-Protein Interaction

This assay was crucial for quantifying the inhibitory effect of KL-1 on the AFF4-CCNT1 interaction.

-

Principle: AlphaLISA is a bead-based immunoassay that measures the interaction between two molecules in close proximity.[6][7] "Donor" beads, when excited by a laser, release singlet oxygen molecules that can travel a short distance (approximately 200 nm) to activate "Acceptor" beads, which then emit light.[6][7] This light emission only occurs if the Donor and Acceptor beads are brought close together by the interacting proteins of interest.

-

Methodology:

-

Protein Biotinylation and Conjugation: One of the interacting proteins (e.g., a domain of AFF4) is biotinylated, allowing it to bind to streptavidin-coated Donor beads. The other protein (e.g., a domain of CCNT1) is conjugated to an antibody that is recognized by a secondary antibody on the Acceptor beads.

-

Assay Reaction: The biotinylated protein, the antibody-conjugated protein, Donor beads, and Acceptor beads are incubated together in a microplate well.

-

Inhibitor Addition: Varying concentrations of KL-1 are added to the wells to assess its ability to disrupt the protein-protein interaction.

-

Signal Detection: The plate is read in an Alpha-compatible reader, and the intensity of the emitted light is measured. A decrease in signal intensity in the presence of KL-1 indicates inhibition of the interaction.[8]

-

Data Analysis: The IC50 (half-maximal inhibitory concentration) is determined from the dose-response curve, and the Ki is calculated from the IC50 value.

-

Western Blotting for SEC Component Levels

Western blotting was used to determine the cellular levels of SEC proteins following KL-1 treatment.

-

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the protein of interest.

-

Methodology:

-

Cell Lysis: Cells treated with KL-1 or a vehicle control are harvested and lysed using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to release the cellular proteins.[3]

-

Protein Quantification: The total protein concentration in each lysate is determined using a method such as the BCA assay to ensure equal loading.

-

Gel Electrophoresis: Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel, which separates the proteins based on their molecular weight.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the SEC protein of interest (e.g., AFF4, AFF1, CDK9, CCNT1). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: A chemiluminescent substrate is added, which reacts with the enzyme on the secondary antibody to produce light. This light is captured on X-ray film or by a digital imager. The intensity of the bands corresponds to the amount of the target protein.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq was employed to map the genome-wide occupancy of SEC components and Pol II in the presence and absence of KL-1.

-

Principle: ChIP-seq identifies the DNA regions that are physically associated with a specific protein in the cell.

-

Methodology:

-

Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is extracted and sheared into smaller fragments, typically by sonication.

-

Immunoprecipitation: An antibody specific to the protein of interest (e.g., AFF4, Pol II) is used to immunoprecipitate the protein-DNA complexes.

-

Reverse Cross-linking: The cross-links are reversed, and the DNA is purified.

-

Library Preparation and Sequencing: The purified DNA fragments are prepared into a sequencing library and sequenced using a next-generation sequencing platform.

-

Data Analysis: The sequencing reads are mapped to a reference genome to identify regions of enrichment, which correspond to the binding sites of the target protein. Comparing the ChIP-seq profiles of KL-1-treated and control cells reveals changes in protein occupancy.

-

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of KL-1 action on the SEC pathway.

Experimental Workflow: AlphaLISA for KL-1 Inhibition

Caption: Workflow for the AlphaLISA-based KL-1 inhibition assay.

Logical Relationship: Cellular Effects of KL-1

Caption: Cascade of cellular events induced by KL-1.

Conclusion

KL-1 represents a promising class of targeted therapeutics that function by disrupting the core machinery of transcriptional elongation. Its specific mechanism of action, which involves the targeted disruption of the AFF4-CCNT1 interaction within the Super Elongation Complex, provides a more refined approach compared to broader-acting inhibitors. The detailed understanding of its molecular and cellular effects, as outlined in this guide, underscores the potential of targeting protein-protein interactions within transcriptional complexes for the treatment of cancers and other diseases driven by transcriptional dysregulation. Further research and development of KL-1 and similar compounds may pave the way for novel and effective therapeutic strategies.

References

- 1. Targeting Processive Transcription Elongation via SEC Disruption for MYC-Induced Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encodeproject.org [encodeproject.org]

- 3. Lysate preparation protocol for western blotting | Abcam [abcam.com]

- 4. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]

- 5. Disrupting Gene Transcription Elongation to Treat Cancer - News Center [news.feinberg.northwestern.edu]

- 6. bitesizebio.com [bitesizebio.com]

- 7. resources.revvity.com [resources.revvity.com]

- 8. bmglabtech.com [bmglabtech.com]

The Discovery and Preclinical Development of KL-1: A Potent Inhibitor of the Super Elongation Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of KL-1, a small molecule inhibitor of the Super Elongation Complex (SEC). KL-1 has emerged as a promising therapeutic candidate, particularly for cancers driven by transcriptional addiction, such as those overexpressing the MYC oncogene. This document details the quantitative data from key experiments, provides comprehensive experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction: Targeting Transcriptional Elongation in Cancer

Transcriptional addiction, a phenomenon where cancer cells become highly dependent on the continuous expression of specific oncogenes, represents a key vulnerability in many malignancies. The Super Elongation Complex (SEC) is a critical regulator of transcriptional elongation, facilitating the release of paused RNA Polymerase II (Pol II) and promoting productive transcription. The SEC is composed of several subunits, including AFF4, which acts as a scaffold, and the P-TEFb complex (containing CDK9 and Cyclin T1), which phosphorylates Pol II. In cancers driven by oncogenes like MYC, the SEC plays a pivotal role in maintaining high levels of oncogene expression. Therefore, inhibiting the SEC presents a rational therapeutic strategy to selectively target these cancer cells.

Discovery of KL-1: A Peptidomimetic Approach

KL-1 was identified through a peptidomimetic approach aimed at disrupting the crucial interaction between the SEC scaffolding protein AFF4 and Cyclin T1 (CCNT1), a component of P-TEFb. This interaction is essential for the assembly and function of the SEC. By targeting this protein-protein interface, researchers developed KL-1 as a potent and specific inhibitor of SEC activity.[1]

Mechanism of Action: Disruption of the SEC

KL-1 exerts its inhibitory effect by directly binding to a hydrophobic pocket on the surface of CCNT1, thereby preventing its interaction with AFF4.[1] This disruption of the AFF4-CCNT1 interaction leads to the destabilization and disassembly of the SEC. Consequently, the release of promoter-proximally paused Pol II is impaired, leading to a reduction in the rate of transcriptional elongation.[1][2] This ultimately results in the downregulation of SEC-dependent genes, including the MYC oncogene and its downstream targets.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from the preclinical evaluation of KL-1 and its structural analog, KL-2.

Table 1: Biochemical and Cellular Activity of SEC Inhibitors

| Compound | Target Interaction | Ki (μM) | Cell Line | IC50 (μM) | Reference |

| KL-1 | AFF4-CCNT1 | 3.48 | H3 wild-type astrocytes | 18 | [1][4] |

| H3G34V mutant glioma | 16 | [4] | |||

| NHA cells | 18 | [4] | |||

| KL-2 | AFF4-CCNT1 | 1.50 | - | - | [1][5] |

Table 2: In Vivo Efficacy of KL-1 in a Xenograft Model

| Animal Model | Treatment | Dosage | Outcome | Reference |

| MDA231-LM2 tumor-bearing mice | KL-1 | 50 mg/kg, i.p., once daily for 15 days | Reduced tumor volume and significantly extended survival | [4] |

Key Experimental Protocols

This section provides detailed methodologies for the pivotal experiments conducted in the discovery and characterization of KL-1.

AlphaLISA Assay for AFF4-CCNT1 Interaction

Objective: To quantify the inhibitory effect of KL-1 on the interaction between AFF4 and CCNT1.

Protocol:

-

Reagents:

-

Recombinant His-tagged AFF4 (amino acids 1-366)

-

Recombinant GST-tagged CCNT1 (amino acids 1-299)

-

AlphaLISA Nickel Chelate Acceptor beads (PerkinElmer)

-

AlphaLISA Glutathione Donor beads (PerkinElmer)

-

Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA

-

KL-1 (or other test compounds) dissolved in DMSO

-

-

Procedure:

-

A mixture of His-AFF4 (50 nM) and GST-CCNT1 (50 nM) is prepared in assay buffer.

-

Serial dilutions of KL-1 are added to the protein mixture and incubated for 1 hour at room temperature.

-

AlphaLISA Nickel Chelate Acceptor beads (20 µg/mL) are added and the mixture is incubated for 1 hour at room temperature in the dark.

-

AlphaLISA Glutathione Donor beads (20 µg/mL) are added and the mixture is incubated for another hour at room temperature in the dark.

-

The AlphaLISA signal is read on an EnVision plate reader (PerkinElmer).

-

-

Data Analysis:

-

The percentage of inhibition is calculated relative to a DMSO control.

-

The Ki value is determined by fitting the dose-response curve to a standard inhibition model.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Pol II Occupancy

Objective: To assess the effect of KL-1 on the genome-wide occupancy of RNA Polymerase II.

Protocol:

-

Cell Treatment and Crosslinking:

-

HEK293T cells are treated with 20 µM KL-1 or DMSO for 6 hours.[1]

-

Cells are crosslinked with 1% formaldehyde (B43269) for 10 minutes at room temperature, followed by quenching with 125 mM glycine.

-

-

Chromatin Preparation:

-

Cells are lysed and nuclei are isolated.

-

Chromatin is sonicated to an average fragment size of 200-500 bp.

-

-

Immunoprecipitation:

-

Chromatin is incubated overnight at 4°C with an antibody specific for the Rpb1 subunit of Pol II (e.g., 8WG16, BioLegend).

-

Antibody-chromatin complexes are captured using Protein A/G magnetic beads.

-

-

DNA Purification and Library Preparation:

-

Crosslinks are reversed, and DNA is purified.

-

ChIP-seq libraries are prepared using a standard library preparation kit (e.g., NEBNext Ultra II DNA Library Prep Kit for Illumina).

-

-

Sequencing and Data Analysis:

-

Libraries are sequenced on an Illumina platform.

-

Reads are aligned to the human reference genome (e.g., hg19).

-

Peak calling is performed using a suitable algorithm (e.g., MACS2).

-

Differential binding analysis is conducted to identify regions with altered Pol II occupancy.

-

MYC Luciferase Reporter Assay

Objective: To measure the effect of KL-1 on MYC-dependent transcriptional activity.

Protocol:

-

Cell Transfection:

-

HCT116 cells are co-transfected with a MYC-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid.

-

-

Compound Treatment:

-

Transfected cells are treated with varying concentrations of KL-1 or DMSO for 24 hours.

-

-

Luciferase Assay:

-

Cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system (e.g., Promega).

-

Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency and cell viability.

-

-

Data Analysis:

-

The normalized luciferase activity is plotted against the concentration of KL-1 to determine the dose-dependent inhibition of MYC transcriptional activity.

-

Mouse Xenograft Model of MYC-Driven Cancer

Objective: To evaluate the in vivo anti-tumor efficacy of KL-1.

Protocol:

-

Cell Line and Animal Model:

-

MDA231-LM2, a metastatic breast cancer cell line with high MYC expression, is used.[4]

-

Female immunodeficient mice (e.g., NOD/SCID) are used as the host.

-

-

Tumor Implantation:

-

MDA231-LM2 cells are injected into the mammary fat pad of the mice.

-

-

Treatment Regimen:

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

The treatment group receives intraperitoneal (i.p.) injections of KL-1 (50 mg/kg) once daily for 15 days.[4]

-

The control group receives vehicle (e.g., DMSO/PEG300/Tween 80/saline).

-

-

Efficacy Assessment:

-

Tumor volume is measured regularly using calipers.

-

Animal survival is monitored.

-

At the end of the study, tumors may be excised for further analysis (e.g., western blotting for SEC components, immunohistochemistry).

-

Visualizations: Signaling Pathways and Experimental Workflows

SEC Signaling Pathway and Point of KL-1 Inhibition

Caption: The SEC pathway, illustrating KL-1's disruption of the AFF4-P-TEFb interaction.

Experimental Workflow for KL-1 Development

Caption: Workflow for the discovery and preclinical development of KL-1.

Conclusion and Future Directions

KL-1 represents a novel class of targeted therapeutics that function by disrupting the Super Elongation Complex. Its ability to downregulate MYC expression through the inhibition of transcriptional elongation makes it a promising candidate for the treatment of MYC-driven cancers. The preclinical data presented in this guide demonstrate the potent and specific activity of KL-1 both in vitro and in vivo. Further development of KL-1 and other SEC inhibitors, potentially through medicinal chemistry efforts to improve pharmacokinetic and pharmacodynamic properties, could lead to new and effective treatments for a range of malignancies characterized by transcriptional addiction. Clinical investigation of KL-1 or its optimized derivatives is a logical next step to translate these promising preclinical findings to cancer patients.

References

- 1. Analysis of paired end Pol II ChIP-seq and short capped RNA-seq in MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. RNA polymerase II ChIP-seq—a powerful and highly affordable method for studying fungal genomics and physiology - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SEC Inhibitor KL-1 in Transcriptional Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transcription, the process of converting DNA into RNA, is a fundamental pillar of gene expression and is tightly regulated at multiple stages. One such critical control point is the transition from transcription initiation to productive elongation, a step often governed by the Super Elongation Complex (SEC). The SEC is a multi-subunit protein complex that facilitates the release of promoter-proximally paused RNA Polymerase II (Pol II), thereby enabling the synthesis of full-length transcripts. Dysregulation of SEC activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth analysis of KL-1, a peptidomimetic small molecule inhibitor of the SEC, and its function in transcription. We will delve into its mechanism of action, its impact on transcriptional programs, and provide detailed experimental protocols for studying its effects.

Introduction to the Super Elongation Complex (SEC) and Transcriptional Elongation

Gene transcription by RNA Polymerase II (Pol II) is a multi-step process that includes initiation, promoter clearance, elongation, and termination. A key regulatory checkpoint occurs shortly after initiation, where Pol II often pauses in the promoter-proximal region, typically 20-60 nucleotides downstream of the transcription start site (TSS). This pausing is a widespread phenomenon and allows for the rapid and synchronized induction of gene expression in response to various cellular signals.

The release of paused Pol II into productive elongation is a rate-limiting step and is primarily mediated by the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb, a heterodimer of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1 (CCNT1), phosphorylates the C-terminal domain (CTD) of the largest subunit of Pol II and negative elongation factors, thereby overcoming the pause.

The Super Elongation Complex (SEC) is a crucial regulator of P-TEFb activity. The SEC is a large, multi-protein assembly that includes the scaffold protein AFF4, P-TEFb, and other elongation factors. By incorporating P-TEFb, the SEC enhances its kinase activity and facilitates its recruitment to target genes, leading to robust transcriptional elongation. The SEC is particularly important for the expression of genes involved in rapid cellular responses, such as heat shock genes and proto-oncogenes like MYC.

Mechanism of Action of SEC Inhibitor KL-1

KL-1 is a potent and specific peptidomimetic inhibitor of the Super Elongation Complex.[1] Its primary mechanism of action is the disruption of a critical protein-protein interaction within the SEC. Specifically, KL-1 targets the interface between the SEC scaffolding protein AFF4 and the Cyclin T1 (CCNT1) subunit of P-TEFb.[1] By binding to this interface, KL-1 prevents the stable association of P-TEFb with the SEC scaffold.

This disruption has a direct and significant impact on the process of transcription elongation. Without the proper assembly of the SEC, the release of promoter-proximally paused RNA Polymerase II is impaired.[1] This leads to an accumulation of Pol II at the promoter-proximal region and a reduction in the overall rate of productive transcription elongation.[2] Consequently, the expression of SEC-dependent genes is downregulated.

Effects of KL-1 on Transcription and Cellular Processes

The inhibition of SEC function by KL-1 leads to several significant downstream effects on gene expression and cellular behavior:

-

Downregulation of MYC and MYC-dependent Transcriptional Programs: The MYC proto-oncogene is a critical driver of cell proliferation and is often overexpressed in cancer. Its transcription is highly dependent on the SEC. Treatment with KL-1 leads to a significant downregulation of MYC mRNA and protein levels.[1] Consequently, the expression of a broad range of MYC target genes involved in cell cycle progression and metabolism is also reduced.[1]

-

Attenuation of the Heat Shock Response: The rapid induction of heat shock genes in response to cellular stress is a classic example of SEC-mediated transcription. KL-1 has been shown to impair this response, blocking the induction of genes such as FOS and HSPD1 following heat shock.[2]

-

Induction of Apoptosis and Anti-tumor Activity: By downregulating key pro-survival genes like MYC, KL-1 can induce apoptosis (programmed cell death) in cancer cells. In preclinical models, KL-1 has demonstrated anti-tumor activity, delaying tumor progression in a mouse xenograft model of MYC-driven cancer.[1]

Quantitative Data for KL-1

The following table summarizes key quantitative data for the this compound, providing insights into its potency and activity in various experimental settings.

| Parameter | Value | Cell Line / System | Reference |

| Ki (AFF4-CCNT1 interaction) | 3.48 µM | In vitro | [1] |

| IC50 | 18 µM | H3 wild-type astrocytes | |

| IC50 | 16 µM | H3G34V mutant glioma cells | |

| IC50 | 18 µM | NHA cells | |

| In vivo Dosage | 50 mg/kg (i.p., once daily) | MDA231-LM2 tumor-bearing mice | |

| mRNA-seq (293T cells, 24h treatment) | 1,911 downregulated genes | HEK293T | [2] |

| mRNA-seq (293T cells, 24h treatment) | 1,242 upregulated genes | HEK293T | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of KL-1 in transcription.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for RNA Polymerase II

ChIP-seq is a powerful technique to map the genome-wide localization of DNA-binding proteins, such as RNA Polymerase II. This protocol is adapted from the methods described in Liang et al., 2018.[1]

Materials:

-

HEK293T cells

-

KL-1 inhibitor (or DMSO as vehicle control)

-

Formaldehyde (B43269) (37%)

-

Lysis Buffer (e.g., RIPA buffer)

-

Protease inhibitors

-

Anti-RNA Polymerase II antibody (e.g., rabbit polyclonal)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A

-

Proteinase K

-

DNA purification kit

-

Reagents for sequencing library preparation

Procedure:

-

Cell Treatment and Cross-linking:

-

Culture HEK293T cells to ~80% confluency.

-

Treat cells with the desired concentration of KL-1 or DMSO for the specified duration (e.g., 20 µM for 6 hours).

-

Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes.

-

Wash cells twice with ice-cold PBS.

-

-

Cell Lysis and Chromatin Shearing:

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Shear the chromatin to an average fragment size of 200-500 bp using sonication. Optimization of sonication conditions is critical.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an anti-RNA Polymerase II antibody.

-

Add protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-protein-DNA complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specific binding.

-

Elute the chromatin complexes from the beads using an elution buffer.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by incubating the eluted samples at 65°C overnight.

-

Treat with RNase A to remove RNA and then with Proteinase K to digest proteins.

-

Purify the DNA using a DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified ChIP DNA according to the manufacturer's protocol for the sequencing platform to be used.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Perform peak calling to identify regions of Pol II enrichment.

-

Analyze the distribution of Pol II occupancy at promoter-proximal regions and along gene bodies to assess the effects of KL-1 on Pol II pausing and elongation.

-

Messenger RNA Sequencing (mRNA-seq)

mRNA-seq is used to quantify the abundance of mRNA transcripts in a sample, providing a snapshot of the transcriptome. This protocol outlines the general steps for assessing the impact of KL-1 on global gene expression.

Materials:

-

Cells treated with KL-1 or DMSO

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

DNase I

-

Oligo(dT) magnetic beads for mRNA enrichment

-

Reagents for cDNA synthesis

-

Reagents for sequencing library preparation

Procedure:

-

Cell Treatment and RNA Extraction:

-

Treat cells with KL-1 or DMSO as described for the ChIP-seq protocol (e.g., for 24 hours).

-

Harvest the cells and extract total RNA using a suitable RNA extraction kit.

-

Treat the total RNA with DNase I to remove any contaminating genomic DNA.

-

-

mRNA Enrichment:

-

Enrich for polyadenylated mRNA from the total RNA using oligo(dT) magnetic beads.

-

-

cDNA Synthesis and Library Preparation:

-

Fragment the enriched mRNA.

-

Synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize second-strand cDNA.

-

Perform end-repair, A-tailing, and ligation of sequencing adapters.

-

Amplify the library by PCR.

-

-

Sequencing and Data Analysis:

-

Sequence the prepared libraries on a high-throughput sequencing platform.

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference transcriptome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon KL-1 treatment.

-

Conduct gene ontology and pathway analysis to understand the biological processes affected by KL-1.

-

Conclusion

The this compound represents a valuable research tool and a potential therapeutic lead compound for diseases driven by transcriptional addiction, such as MYC-driven cancers. Its well-defined mechanism of action, involving the disruption of the AFF4-P-TEFb interaction and subsequent inhibition of Pol II pause release, provides a clear rationale for its effects on gene expression. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the role of the SEC in transcription and to explore the therapeutic potential of its inhibitors. The continued study of compounds like KL-1 will undoubtedly deepen our understanding of transcriptional regulation and may pave the way for novel therapeutic strategies targeting this fundamental cellular process.

References

The Role of KL-1 in Inhibiting the Super Elongation Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Super Elongation Complex (SEC) is a critical regulator of transcriptional elongation, implicated in various physiological and pathological processes, including cancer and viral infections. Its role in promoting the release of paused RNA Polymerase II (Pol II) makes it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of KL-1, a potent and selective small-molecule inhibitor of the SEC. We detail its mechanism of action, summarize key quantitative data, provide reconstructed experimental protocols for its characterization, and visualize the associated cellular pathways and experimental workflows.

Introduction to the Super Elongation Complex (SEC)

The Super Elongation Complex (SEC) is a multiprotein assembly that plays a crucial role in regulating the process of transcription elongation by RNA Polymerase II (Pol II).[1][2] A key rate-limiting step in gene expression is the release of Pol II from a state of promoter-proximal pausing.[3] The SEC facilitates this release, thereby enabling rapid and robust transcription of a variety of genes, including those involved in development, heat shock response, and oncogenesis.[4][5]

The core components of the SEC include:

-

Positive Transcription Elongation Factor b (P-TEFb): A heterodimer of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1 (CCNT1), which phosphorylates the C-terminal domain of Pol II and negative elongation factors, leading to the release of paused Pol II.[3]

-

AFF4 (AF4/FMR2 family member 4): A scaffolding protein that is essential for the integrity of the SEC and mediates the interaction with P-TEFb.[4][5]

-

ELL (Eleven-nineteen Lysine-rich Leukemia) family proteins: These proteins enhance the catalytic rate of Pol II.

-

Other components: Including ENL and AF9, which are frequently involved in chromosomal translocations in leukemia.

Given its central role in driving the expression of key oncogenes like MYC, the SEC has emerged as a promising target for cancer therapy.[4][5][6]

KL-1: A Specific Inhibitor of the SEC

KL-1 is a peptidomimetic small molecule that, along with its structural homolog KL-2, has been identified as a potent and selective inhibitor of the Super Elongation Complex.[4][5]

Mechanism of Action

KL-1 exerts its inhibitory effect by disrupting the crucial interaction between the SEC scaffolding protein AFF4 and the P-TEFb component, Cyclin T1 (CCNT1).[4][5][7][8] This disruption leads to the destabilization of the SEC and prevents the efficient recruitment of P-TEFb to promoter-proximal regions. The consequences of this action are:

-

Impaired Release of Paused Pol II: Without functional SEC, P-TEFb cannot effectively phosphorylate its targets, leading to an accumulation of paused Pol II at the transcription start sites of SEC-dependent genes.[4][5][7]

-

Reduced Rate of Processive Transcription Elongation: The overall rate of transcription for affected genes is significantly decreased.[4][5][7]

This mechanism of action makes KL-1 a valuable tool for studying the biological functions of the SEC and a potential therapeutic agent for diseases driven by SEC-mediated transcription, such as MYC-dependent cancers.[4][5]

Quantitative Data

The following tables summarize the key quantitative data for KL-1 and its homolog KL-2.

| Compound | Parameter | Value | Assay | Reference |

| KL-1 | Ki | 3.48 µM | AlphaLISA (AFF4-CCNT1 interaction) | [1][8][9] |

| KL-1 | IC50 | ~16-18 µM | DIPG Cell Growth | [1] |

| KL-2 | Ki | 1.50 µM | AlphaLISA (AFF4-CCNT1 interaction) | [7] |

Table 1: In Vitro Activity of KL-1 and KL-2.

| Compound | Dose & Administration | Model | Effect | Reference |

| KL-1 | 50 mg/kg, i.p., daily for 15 days | MDA-MB-231-LM2 xenograft | Delayed tumor progression, extended survival | [1] |

| KL-2 | 10 mg/kg, i.p., daily for 15 days | MDA-MB-231-LM2 xenograft | Delayed tumor progression, extended survival | [7] |

Table 2: In Vivo Efficacy of KL-1 and KL-2.

Experimental Protocols

This section provides detailed, reconstructed methodologies for key experiments used to characterize KL-1. These protocols are based on information from the primary literature and general laboratory practices.

AlphaLISA Assay for AFF4-CCNT1 Interaction

This assay quantitatively measures the inhibitory effect of KL-1 on the interaction between AFF4 and CCNT1.

Materials:

-

Recombinant His-tagged AFF4

-

Recombinant GST-tagged CCNT1

-

AlphaLISA Nickel Chelate Acceptor Beads

-

AlphaLISA Glutathione Donor Beads

-

Assay Buffer (e.g., PBS with 0.1% BSA)

-

KL-1 and KL-2 compounds

-

384-well OptiPlate

Procedure:

-

Prepare serial dilutions of KL-1 and KL-2 in assay buffer.

-

In a 384-well plate, add His-tagged AFF4, GST-tagged CCNT1, and the compound dilutions.

-

Incubate for 1 hour at room temperature.

-

Add AlphaLISA Nickel Chelate Acceptor Beads and incubate for 1 hour at room temperature in the dark.

-

Add AlphaLISA Glutathione Donor Beads and incubate for 1 hour at room temperature in the dark.

-

Read the plate on an EnVision plate reader using the AlphaScreen protocol.

-

Calculate Ki values from the dose-response curves.

Chromatin Immunoprecipitation sequencing (ChIP-seq) for Pol II Occupancy

This protocol is used to determine the genome-wide occupancy of RNA Polymerase II and assess the effect of KL-1 on promoter-proximal pausing.

Materials:

-

HEK293T cells

-

KL-1 (20 µM) or DMSO (vehicle control)

-

Glycine (125 mM)

-

Lysis buffer

-

Sonication equipment

-

Anti-Pol II antibody (e.g., Santa Cruz, sc-899)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Next-generation sequencing library preparation kit

Procedure:

-

Treat HEK293T cells with 20 µM KL-1 or DMSO for 6 hours.[5]

-

Crosslink proteins to DNA with 1% formaldehyde for 10 minutes at room temperature.

-

Quench the reaction with 125 mM glycine.

-

Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.

-

Incubate the sheared chromatin with an anti-Pol II antibody overnight at 4°C.

-

Capture the antibody-chromatin complexes with Protein A/G magnetic beads.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

-

Elute the chromatin from the beads.

-

Reverse the crosslinks by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA.

-

Prepare sequencing libraries and perform high-throughput sequencing.

-

Analyze the data to map Pol II occupancy and identify changes in promoter-proximal pausing.

In Vivo Tumor Xenograft Study

This protocol outlines the procedure for evaluating the anti-tumor efficacy of KL-1 in a MYC-driven breast cancer model.

Materials:

-

Female immunodeficient mice (e.g., NOD-SCID)

-

MDA-MB-231-LM2 human breast cancer cells

-

Matrigel

-

KL-1 (50 mg/kg)

-

Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[8]

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject MDA-MB-231-LM2 cells mixed with Matrigel into the flank of the mice.

-

Allow tumors to establish and reach a palpable size.

-

Randomize mice into treatment and control groups.

-

Administer KL-1 (50 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily for 15 days.[1]

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor animal weight and overall health.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Analyze the data to compare tumor growth rates and survival between the groups.

Signaling Pathways and Cellular Effects

KL-1's disruption of the SEC has significant downstream effects on cellular signaling and function, particularly in contexts of transcriptional addiction.

Inhibition of MYC-Driven Transcription

The MYC oncogene is a master transcriptional regulator that is overexpressed in a wide range of human cancers. Its transcription is highly dependent on the SEC. By inhibiting the SEC, KL-1 effectively downregulates the expression of MYC and its target genes, leading to reduced cell proliferation and tumor growth in MYC-driven cancer models.[4][5]

Attenuation of the Heat Shock Response

The rapid induction of heat shock genes, such as HSP70, in response to cellular stress is a process that relies on the SEC to release paused Pol II. Treatment with KL-1 has been shown to attenuate the heat shock response, demonstrating the inhibitor's ability to block rapid transcriptional induction.[4][5]

Inhibition of HIV-1 Transcription

The transcription of the integrated HIV-1 provirus is critically dependent on the viral transactivator protein Tat, which recruits P-TEFb to the viral long terminal repeat (LTR) to promote transcriptional elongation. The SEC is involved in this process. KL-1 has been shown to inhibit Tat-mediated HIV transcription in latently infected cell lines, suggesting a potential application in "shock and kill" strategies for HIV eradication.[5]

Conclusion

KL-1 is a valuable chemical probe for dissecting the roles of the Super Elongation Complex in gene regulation and disease. Its specific mechanism of action, coupled with demonstrated efficacy in preclinical models of MYC-driven cancer, highlights the therapeutic potential of targeting transcriptional elongation. The data and protocols presented in this guide are intended to facilitate further research into the biology of the SEC and the development of novel therapeutics based on its inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting the super elongation complex for oncogenic transcription driven tumor malignancies: Progress in structure, mechanisms and small molecular inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Getting up to speed with transcription elongation by RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Processive Transcription Elongation via SEC Disruption for MYC-Induced Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting Processive Transcription Elongation Via SEC Disruption for Myc Induced Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The super elongation complex family of RNA polymerase II elongation factors: gene target specificity and transcriptional output - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. KL-1 | inhibitor of SEC and transcription elongation | CAS# 900308-84-1 | InvivoChem [invivochem.com]

- 9. SEC inhibitor KL-1 | 900308-84-1 | MOLNOVA [molnova.com]

The Impact of KL-1 Inhibition on RNA Polymerase II Pausing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the KL-1 inhibitor and its effects on RNA Polymerase II (Pol II) pausing. KL-1, a peptidomimetic compound, has emerged as a significant tool for studying transcriptional regulation due to its specific inhibition of the Super Elongation Complex (SEC). This document details the mechanism of action of KL-1, presents quantitative data on its efficacy, provides comprehensive experimental protocols for assessing its impact on Pol II pausing, and visualizes the involved signaling pathways.

Introduction to RNA Polymerase II Pausing and the Super Elongation Complex (SEC)

Promoter-proximal pausing of RNA Polymerase II is a critical regulatory step in gene transcription in metazoans. After initiating transcription and synthesizing a short RNA transcript (typically 20-60 nucleotides), Pol II often pauses just downstream of the transcription start site (TSS). This pausing is mediated by the Negative Elongation Factor (NELF) and DRB Sensitivity-Inducing Factor (DSIF). The release of this paused Pol II into productive elongation is a key control point for gene expression and is facilitated by the Positive Transcription Elongation Factor b (P-TEFb), which is a complex of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1.

The Super Elongation Complex (SEC) is a multi-protein complex that plays a crucial role in the efficient release of paused Pol II. A key component of the SEC is the scaffold protein AFF4, which recruits P-TEFb. By bringing P-TEFb into proximity with the paused Pol II, the SEC facilitates the phosphorylation of NELF, DSIF, and the C-terminal domain (CTD) of Pol II, leading to the dissociation of NELF and the transition of Pol II into a productive elongation phase.

KL-1: A Specific Inhibitor of the Super Elongation Complex

KL-1 is a small molecule inhibitor that has been identified as a disruptor of the SEC. Its mechanism of action involves the specific inhibition of the protein-protein interaction between the SEC scaffolding protein AFF4 and the P-TEFb complex, specifically the Cyclin T1 (CCNT1) subunit.[1] By preventing this interaction, KL-1 effectively blocks the recruitment of P-TEFb to the SEC, thereby impairing the release of paused Pol II and leading to an accumulation of promoter-proximally paused polymerase.[2][3] This targeted disruption makes KL-1 a valuable tool for studying the dynamics of transcriptional elongation and for exploring therapeutic strategies in diseases where transcriptional addiction is a factor, such as certain cancers.[3]

Quantitative Data on KL-1 Inhibition

The following tables summarize the key quantitative data regarding the inhibitory activity of KL-1.

| Parameter | Value | Cell Lines/System | Reference |

| Ki (inhibition constant) | 3.48 μM | In vitro (AFF4-CCNT1 interaction) | [4] |

| IC50 (half-maximal inhibitory concentration) | 16 μM | H3G34V mutant glioma cells | [4] |

| 18 μM | H3 wild-type astrocytes | [4] | |

| 18 μM | NHA cells | [4] |

Table 1: In Vitro and Cellular Activity of KL-1. This table provides the inhibition constant (Ki) of KL-1 for its direct target and its half-maximal inhibitory concentration (IC50) in various cell lines, demonstrating its potency.

| Cell Line | Treatment Concentration | Treatment Duration | Assay | Observed Effect | Reference |

| HEK293T | 20 μM | 6 hours | ChIP-seq | Increased Pol II occupancy in promoter-proximal regions | [2] |

| HCT116 | Not specified | 5 hours | Gene expression analysis | Blocked induction of heat shock-induced genes | [4] |

Table 2: Experimental Conditions and Effects of KL-1 Treatment. This table outlines the experimental parameters used in key studies to investigate the cellular effects of KL-1 on RNA Polymerase II pausing.

Signaling Pathway of SEC-Mediated RNA Polymerase II Pause Release and its Inhibition by KL-1

The following diagram illustrates the signaling pathway involved in RNA Polymerase II pause release and the mechanism of KL-1 inhibition.

References

- 1. Nuclear run-on assay to study gene transcription in vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ecommons.cornell.edu [ecommons.cornell.edu]

- 3. PRO-seq: Precise mapping of engaged RNA Pol II at single nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

Investigating the Cellular Targets of the SEC Inhibitor KL-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The super elongation complex (SEC) is a critical regulator of transcriptional elongation, and its dysregulation is implicated in various cancers. The small molecule inhibitor KL-1 has emerged as a selective disruptor of the SEC, offering a promising avenue for therapeutic intervention. This technical guide provides an in-depth overview of the cellular targets and mechanism of action of KL-1. We present quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of the key pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating SEC biology and the therapeutic potential of its inhibitors.

Introduction to the Super Elongation Complex (SEC) and KL-1

The super elongation complex (SEC) is a multi-protein assembly that plays a pivotal role in regulating the processivity of RNA Polymerase II (Pol II) during transcription elongation.[1] A key component of the SEC is the positive transcription elongation factor b (P-TEFb), which is a heterodimer of cyclin-dependent kinase 9 (CDK9) and a cyclin T subunit (predominantly CCNT1).[2][3] The SEC is recruited to chromatin, particularly at super-enhancers, which are large clusters of transcriptional enhancers that drive the expression of key cell identity and oncogenes, such as MYC.[4]

The core scaffolding protein of the SEC is frequently AFF4 (ALL1-fused gene from chromosome 4).[5][6] AFF4 facilitates the assembly of the complex by interacting with both P-TEFb and other elongation factors like ELL (eleven-nineteen lysine-rich leukemia).[5] The kinase activity of CDK9 within the SEC is crucial for phosphorylating the C-terminal domain (CTD) of Pol II, a modification that is essential for the release of paused Pol II and the transition into productive elongation.[5][7]

KL-1 is a peptidomimetic small molecule identified through in silico screening as a disruptor of the interaction between AFF4 and CCNT1.[8] By binding to a pocket on CCNT1 that is critical for its interaction with AFF4, KL-1 effectively prevents the recruitment of P-TEFb into the SEC.[8] This leads to a reduction in Pol II CTD phosphorylation, impaired transcriptional elongation, and subsequent downregulation of SEC target genes, including the potent oncogene MYC.[9][10] The inhibition of MYC expression is a key downstream event that contributes to the anti-proliferative and pro-apoptotic effects of KL-1 in cancer cells.[11]

Quantitative Data for KL-1

The following table summarizes the key quantitative metrics reported for the SEC inhibitor KL-1.

| Parameter | Value | Cell Line/Assay Conditions | Reference |

| Ki (AFF4-CCNT1 interaction) | 3.48 µM | AlphaLISA assay with GST-CCNT1 (AA 1–300) and biotin-labeled AFF4 peptide (AA 32–67) | [8] |

| IC50 (H3 wild-type astrocytes) | 18 µM | Not specified | |

| IC50 (H3G34V mutant glioma cells) | 16 µM | Not specified | |

| IC50 (NHA cells) | 18 µM | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular targets and effects of KL-1.

Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the effect of KL-1 on cell viability by measuring ATP levels, which correlate with the number of metabolically active cells.

Materials:

-

Cells of interest

-

KL-1 inhibitor

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed cells in an opaque-walled 96-well plate at a desired density and allow them to adhere overnight.

-

Prepare serial dilutions of KL-1 in cell culture medium.

-

Treat the cells with the different concentrations of KL-1 and a vehicle control (e.g., DMSO).

-

Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate IC50 values by plotting the luminescence signal against the log of the KL-1 concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V Staining)

This protocol is used to quantify the induction of apoptosis by KL-1 through the detection of phosphatidylserine (B164497) (PS) externalization.

Materials:

-

Cells of interest

-

KL-1 inhibitor

-

Annexin V-FITC Apoptosis Detection Kit (or similar)

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells and treat with KL-1 or vehicle control for the desired time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Target Engagement: Affinity Purification-Mass Spectrometry (AP-MS)

This protocol outlines a general workflow to identify the protein interaction partners of a tagged bait protein (e.g., AFF4 or CCNT1) in the presence and absence of KL-1 to confirm target engagement.

Materials:

-

Cells expressing an epitope-tagged bait protein (e.g., FLAG-AFF4)

-

KL-1 inhibitor

-

Lysis buffer

-

Anti-epitope tag antibody-conjugated beads (e.g., anti-FLAG M2 magnetic beads)

-

Wash buffers

-

Elution buffer

-

Mass spectrometer

Procedure:

-

Treat cells expressing the tagged bait protein with KL-1 or a vehicle control.

-

Lyse the cells and clarify the lysate by centrifugation.

-

Incubate the lysate with anti-epitope tag antibody-conjugated beads to immunoprecipitate the bait protein and its interacting partners.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the protein complexes from the beads.

-

Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-gel or in-solution digestion).

-

Analyze the peptide mixtures by LC-MS/MS.

-

Identify the proteins and quantify their relative abundance in the KL-1-treated versus control samples to identify interactions disrupted by the inhibitor.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is for mapping the genome-wide occupancy of a protein of interest (e.g., Pol II, AFF4) to assess the effect of KL-1 on its chromatin binding.

Materials:

-

Cells of interest

-

KL-1 inhibitor

-

Formaldehyde for cross-linking

-

Lysis and sonication buffers

-

Antibody specific to the protein of interest

-

Protein A/G magnetic beads

-

Wash and elution buffers

-

Reagents for reverse cross-linking and DNA purification

-

DNA library preparation kit for next-generation sequencing

Procedure:

-

Treat cells with KL-1 or a vehicle control.

-

Cross-link proteins to DNA with formaldehyde.

-

Lyse the cells and shear the chromatin by sonication to obtain DNA fragments of a desired size range.

-

Immunoprecipitate the protein-DNA complexes using an antibody specific to the target protein.

-

Capture the antibody-protein-DNA complexes with Protein A/G beads.

-

Wash the beads to remove non-specific chromatin.

-

Elute the complexes and reverse the cross-links.

-

Purify the DNA.

-

Prepare a DNA library from the immunoprecipitated DNA and sequence it using a next-generation sequencing platform.

-

Analyze the sequencing data to identify and compare the genomic regions occupied by the target protein in KL-1-treated and control cells.

Visualizing the Mechanism of KL-1

Signaling Pathway of SEC-Mediated Transcription Elongation

Caption: Signaling pathway of SEC-mediated transcription and its inhibition by KL-1.

Experimental Workflow for KL-1 Target Identification

Caption: Experimental workflow for the identification and validation of KL-1's cellular target.

Logical Relationship of KL-1's Mechanism of Action

Caption: Logical flow of KL-1's mechanism of action from target engagement to cellular outcome.

Conclusion

KL-1 represents a valuable chemical probe for studying the biology of the super elongation complex and a promising lead compound for the development of novel anti-cancer therapeutics. Its mechanism of action, centered on the disruption of the critical AFF4-CCNT1 interaction, highlights a key vulnerability in cancers that are dependent on SEC-mediated transcriptional amplification. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the cellular targets of KL-1 and to explore its therapeutic potential in various disease contexts. Future work should focus on expanding the quantitative characterization of KL-1 across a broader range of cancer types and on elucidating the full spectrum of its downstream effects on the transcriptome and proteome.

References

- 1. The super elongation complex (SEC) family in transcriptional control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 3. The AFF4 scaffold binds human P-TEFb adjacent to HIV Tat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Super Elongation Complex Family of RNA Polymerase II Elongation Factors: Gene Target Specificity and Transcriptional Output - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The super elongation complex (SEC) and MLL in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gene target specificity of the Super Elongation Complex (SEC) family: how HIV-1 Tat employs selected SEC members to activate viral transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The super elongation complex (SEC) mediates phase transition of SPT5 during transcriptional pause release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Processive Transcription Elongation Via SEC Disruption for Myc Induced Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unraveling the CDK9/PP2A/ERK Network in Transcriptional Pause Release and Complement Activation in KRAS‐mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Myc-enhanced expression of Cul1 promotes ubiquitin-dependent proteolysis and cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genomic and Proteomic Analysis Reveals a Threshold Level of MYC Required for Tumor Maintenance - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Biological Activity of KL-1: A Technical Overview

For Immediate Release

This technical guide provides an in-depth overview of the preliminary biological activities of KL-1, a novel small molecule inhibitor of the Super Elongation Complex (SEC). The intended audience for this document includes researchers, scientists, and professionals involved in drug development. All data presented is based on preclinical research and is intended for informational purposes.

Introduction

KL-1 is a peptidomimetic small molecule identified as a potent and selective inhibitor of the Super Elongation Complex (SEC). The SEC is a critical regulator of transcriptional elongation, and its dysregulation has been implicated in various human diseases, including cancer. KL-1 exerts its biological effects by disrupting a key protein-protein interaction within the SEC, specifically the binding of AFF4 to Cyclin T1 (CCNT1), a component of the Positive Transcription Elongation Factor b (P-TEFb).[1][2][3] This disruption leads to the inhibition of transcriptional elongation, particularly of genes regulated by oncogenic drivers such as MYC.[1][4] The subsequent sections of this guide detail the in vitro and in vivo activities of KL-1, its mechanism of action, and the experimental protocols used in these preliminary studies.

In Vitro Biological Activity

The in vitro biological activity of KL-1 has been characterized through various assays, demonstrating its ability to inhibit the SEC and suppress the growth of cancer cells.

Quantitative Inhibition Data

The inhibitory potency of KL-1 against the AFF4-CCNT1 interaction and its anti-proliferative effects on different cell lines are summarized in the table below.

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Biochemical Assay | AFF4-CCNT1 Interaction | Ki | 3.48 µM | [3][5] |

| Cell-Based Assay | H3 wild-type astrocytes | IC50 | 18 µM | [3] |

| Cell-Based Assay | h3g34v mutant glioma cells | IC50 | 16 µM | [3] |

| Cell-Based Assay | NHA cells | IC50 | 18 µM | [3] |

Effects on Cell Proliferation and Apoptosis

KL-1 has been shown to inhibit the growth of Diffuse Intrinsic Pontine Glioma (DIPG) cells in a time-dependent manner (over 24-72 hours).[3] Furthermore, treatment with KL-1 leads to a dose-dependent increase in apoptosis, as measured by Annexin V staining.[1][3]

Mechanism of Action

KL-1 functions by disrupting the Super Elongation Complex (SEC), a key regulator of RNA Polymerase II (Pol II) mediated transcription elongation.

Disruption of the SEC

The primary mechanism of action of KL-1 is the inhibition of the protein-protein interaction between the scaffolding protein AFF4 and the P-TEFb component, Cyclin T1 (CCNT1).[1][2] This disruption leads to the destabilization of the SEC and a reduction in the levels of key SEC components, AFF1 and AFF4.[1]

Impact on Transcription

By disrupting the SEC, KL-1 impairs the release of paused Pol II from the promoter-proximal region of genes.[1][2] This leads to a decrease in productive transcription elongation, particularly affecting genes that are highly dependent on SEC activity for their expression, such as the oncogene MYC and heat shock response genes.[1][3][4]

In Vivo Efficacy

The anti-tumor activity of KL-1 has been evaluated in a preclinical mouse xenograft model.

Xenograft Tumor Model Data

| Animal Model | Tumor Cell Line | Treatment | Dosing Schedule | Outcome | Reference |

| Nude Mice | MDA231-LM2 | 50 mg/kg KL-1 (i.p.) | Once daily for 15 days | Reduced tumor volume and extended survival | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

AFF4-CCNT1 Interaction Assay (AlphaLISA)

This protocol describes a bead-based AlphaLISA (Amplified Luminescent Proximity Homestead Assay) to quantify the interaction between AFF4 and CCNT1.

-

Reagents : Recombinant GST-tagged CCNT1 (amino acids 1-300), biotinylated AFF4 peptide (amino acids 32-67), AlphaLISA GST acceptor beads, and streptavidin donor beads.

-

Procedure :

-

GST-CCNT1 and biotin-AFF4 are incubated in an assay buffer.

-

KL-1 or a vehicle control (DMSO) is added to the mixture at various concentrations.

-

AlphaLISA GST acceptor beads are added, which bind to the GST-tagged CCNT1.

-

Streptavidin donor beads are added, which bind to the biotinylated AFF4 peptide.

-

The plate is incubated in the dark.

-

If AFF4 and CCNT1 are in close proximity (i.e., interacting), the donor and acceptor beads are brought close enough for a chemiluminescent signal to be generated upon excitation at 680 nm. The signal is measured at 615 nm.

-

-

Data Analysis : The intensity of the luminescent signal is inversely proportional to the inhibitory activity of KL-1. The inhibition constant (Ki) is calculated from dose-response curves.

Cell Viability Assay

This protocol outlines a general procedure for assessing the effect of KL-1 on cancer cell proliferation.

-

Cell Seeding : Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment : Cells are treated with increasing concentrations of KL-1 (e.g., 0-100 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[3]

-

Viability Assessment : Cell viability is measured using a commercially available assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis : The luminescence signal is proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the log of the KL-1 concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V Staining)

This protocol describes the detection of apoptosis in KL-1-treated cells using flow cytometry.

-

Cell Treatment : Cells are treated with KL-1 or a vehicle control for a specified time.

-

Cell Harvesting : Both adherent and floating cells are collected and washed with cold PBS.

-

Staining : Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Flow Cytometry : The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis : The percentage of apoptotic cells in the treated samples is compared to the control samples.

In Vivo Xenograft Mouse Model

This protocol provides a general outline for evaluating the in vivo anti-tumor efficacy of KL-1.

-

Tumor Cell Implantation : Nude mice are subcutaneously injected with a suspension of human cancer cells (e.g., MDA231-LM2).

-

Tumor Growth : Tumors are allowed to grow to a palpable size.

-

Treatment : Mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal (i.p.) injections of KL-1 (e.g., 50 mg/kg) for a specified period (e.g., 15 days).[3] The control group receives a vehicle solution.

-

Monitoring : Tumor volume and mouse body weight are monitored regularly.

-

Endpoint : The study is concluded when tumors in the control group reach a predetermined size or at the end of the treatment period. Survival may also be monitored.

-

Data Analysis : Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group. Survival curves are analyzed using the Kaplan-Meier method.

Conclusion

The preliminary data on KL-1 demonstrate its potential as a novel anti-cancer agent. Its defined mechanism of action, involving the targeted disruption of the SEC, provides a strong rationale for its further development. The in vitro and in vivo studies have shown that KL-1 can inhibit cancer cell growth, induce apoptosis, and delay tumor progression in a preclinical model. Further investigation is warranted to optimize its pharmacological properties and to explore its efficacy in a broader range of cancer types.

References

- 1. Targeting Processive Transcription Elongation Via SEC Disruption for Myc Induced Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KL-1 | inhibitor of SEC and transcription elongation | CAS# 900308-84-1 | InvivoChem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeting Processive Transcription Elongation via SEC Disruption for MYC-Induced Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SEC inhibitor KL-1 | 900308-84-1 | MOLNOVA [molnova.com]

An In-depth Technical Guide to the Structure-Activity Relationship of SEC Inhibitor KL-1

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of KL-1, a potent and selective inhibitor of the Super Elongation Complex (SEC). The document details its biological activity, mechanism of action, and the experimental protocols used for its characterization, offering valuable insights for researchers in oncology and transcriptional regulation.

Core Compound: KL-1

KL-1 is a small molecule identified as a selective inhibitor of the SEC.[1][2][3] It functions by disrupting the crucial interaction between the SEC scaffolding protein AFF4 and the positive transcription elongation factor b (P-TEFb), a key regulator of RNA Polymerase II (Pol II) processivity.[4][5] This disruption leads to the impaired release of Pol II from promoter-proximal pause sites, thereby reducing the rate of productive transcription elongation.[4][5] Due to its role in downregulating MYC and MYC-dependent transcriptional programs, KL-1 has emerged as a promising candidate for targeted cancer therapy.[4][6]

Chemical Structure of KL-1:

-

IUPAC Name: N-(5-Chloro-2-methylphenyl)-4-(3-methoxyphenyl)-2,4-dioxobutanamide[6]

Data Presentation

The biological activity of KL-1 has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of KL-1

| Parameter | Description | Value | Target/Cell Line | Reference |

| Ki | Inhibition constant for the AFF4-CCNT1 interaction. | 3.48 µM | AFF4-CCNT1 | [2][3][5][7] |

| IC50 | Concentration inhibiting cell growth by 50%. | 16 µM | H3G34V mutant glioma cells | [7] |

| IC50 | Concentration inhibiting cell growth by 50%. | 18 µM | H3 wild-type astrocytes | [7] |

| IC50 | Concentration inhibiting cell growth by 50%. | 18 µM | NHA cells | [7] |

| Effective Conc. | Concentration range for inhibiting DIPG cell growth. | 0-100 µM | DIPG cells | [7] |

Table 2: In Vivo Activity of KL-1 in a Xenograft Model

| Parameter | Description | Value | Animal Model | Reference |

| Dosage | Daily administered dose. | 50 mg/kg | MDA231-LM2 tumor-bearing mice | [7] |

| Administration | Route of administration. | Intraperitoneal (i.p.) injection | MDA231-LM2 tumor-bearing mice | [7] |

| Duration | Period of daily treatment. | 15 days | MDA231-LM2 tumor-bearing mice | [7] |

| Outcome | Observed therapeutic effects. | Reduced tumor volume and extended survival time. | MDA231-LM2 tumor-bearing mice | [7] |

Structure-Activity Relationship (SAR)

The development of KL-1 and its analogs is rooted in peptidomimetic design, aiming to mimic the binding of peptides while offering improved pharmacological properties.[4][5] A key insight into the SAR of this series comes from the comparison of KL-1 with its structural homolog, KL-2.

Both KL-1 and KL-2 were identified as compounds that disrupt the AFF4-P-TEFb interaction.[4] Dose-dependent inhibition assays revealed that both compounds effectively inhibit this interaction, with KL-1 having a Ki of 3.48 µM.[4] While the exact structure of KL-2 is not detailed in the available literature, its identification as a "structural homolog" that retains activity suggests that the core scaffold of KL-1 is crucial for its inhibitory function.[4]

The peptidomimetic nature of these compounds allows them to occupy the binding pocket on AFF4 that would normally be engaged by P-TEFb.[4] The key structural features of KL-1 likely responsible for its activity include:

-

The N-(5-Chloro-2-methylphenyl) group, which may engage in hydrophobic and/or halogen bonding interactions within the binding site.

-

The central 2,4-dioxobutanamide linker, which provides the correct spacing and orientation for the terminal aromatic rings.

-

The 4-(3-methoxyphenyl) moiety, which likely participates in additional hydrophobic or polar interactions.

Further studies with a broader range of analogs would be necessary to delineate the specific contributions of each functional group to the overall potency and selectivity. For instance, modifying the substitution patterns on the phenyl rings or altering the length and rigidity of the linker could provide deeper insights into the SAR and guide the design of next-generation SEC inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of KL-1.

1. AFF4-CCNT1 Interaction Inhibition Assay (AlphaLISA)

-

Objective: To quantify the inhibitory effect of KL-1 on the interaction between AFF4 and CCNT1 (a subunit of P-TEFb).

-

Methodology: An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is used. This bead-based assay measures the proximity of two molecules.

-

Recombinant, tagged versions of AFF4 and CCNT1 proteins are incubated together.

-

Donor and acceptor beads coated with antibodies or affinity reagents that recognize the protein tags are added to the mixture.

-

In the absence of an inhibitor, the proteins interact, bringing the beads into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which travels to the acceptor bead, triggering a chemiluminescent signal at 615 nm.

-

KL-1 is added in varying concentrations. By disrupting the AFF4-CCNT1 interaction, it prevents the beads from coming into proximity, leading to a decrease in the luminescent signal.

-

-

Data Analysis: The signal intensity is measured at different inhibitor concentrations, and the data is used to calculate the inhibition constant (Ki).[4][7]

2. Cell Growth and Viability Assay

-

Objective: To determine the cytotoxic or cytostatic effect of KL-1 on cancer and non-cancerous cell lines.

-

Methodology:

-

Cells (e.g., DIPG, glioma, astrocytes) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of KL-1 (e.g., 0-100 µM) for a specified duration (e.g., 24-72 hours).[7]

-

Cell viability is assessed using an MTT or similar metabolic assay. The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to a colored formazan (B1609692) product.

-

The formazan is solubilized, and the absorbance is read on a plate reader.

-

-

Data Analysis: The absorbance values are normalized to the vehicle-treated control. A dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).[7]

3. In Vivo Xenograft Tumor Model

-

Objective: To evaluate the anti-tumor efficacy and survival benefit of KL-1 in a living organism.

-

Methodology:

-

Human cancer cells (e.g., MDA231-LM2) are implanted into immunocompromised mice to establish tumors.[7]

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-